molecular formula C8H7FO3 B13461870 5-Fluoro-2-hydroxy-4-methylbenzoic acid CAS No. 1785625-14-0

5-Fluoro-2-hydroxy-4-methylbenzoic acid

Cat. No.: B13461870
CAS No.: 1785625-14-0
M. Wt: 170.14 g/mol
InChI Key: PKKDBSQYWIGKQQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 are replaced by a fluorine atom and a hydroxyl group, respectively, and the hydrogen at position 4 is replaced by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-hydroxy-4-methylbenzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-hydroxy-4-methylbenzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.

Another method involves the use of metallated fluorotoluenes, which are deprotonated using superbases to form the desired fluorinated benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-oxo-4-methylbenzoic acid.

    Reduction: Formation of 5-fluoro-2-hydroxy-4-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-hydroxy-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the methyl group at position 4.

    2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the hydroxyl group at position 2.

    5-Fluoro-4-hydroxy-2-methylbenzoic acid: Similar structure but with different positions of the hydroxyl and methyl groups.

Uniqueness

5-Fluoro-2-hydroxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group on the aromatic ring can enhance its interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

1785625-14-0

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

5-fluoro-2-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12)

InChI Key

PKKDBSQYWIGKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)O

Origin of Product

United States

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